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l-Threitol, 2-O-nonyl-

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CAS No.: 163776-15-6
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Description

Overview of Threitol Derivatives in Contemporary Chemical Research

Threitol (butane-1,2,3,4-tetrol) is a chiral tetrahydric alcohol with two enantiomeric forms, D- and L-threitol (B130527), and a meso form, erythritol (B158007). wikipedia.orgresearchgate.net Threitol and its derivatives are versatile building blocks in synthetic organic chemistry, primarily used as intermediates for the synthesis of more complex molecules. wikipedia.org L-Threitol, in particular, is a useful synthetic intermediate. chemicalbook.com

In contemporary research, threitol derivatives are employed in several key areas:

Chiral Building Blocks: Homochiral molecules like 1,4-Di-O-benzyl-L-threitol, derived from L-tartaric acid, serve as valuable starting materials for enantioselective synthesis. orgsyn.org They are used to construct homochiral crown ethers which can function as enzyme model systems. orgsyn.org The defined stereochemistry of threitol makes it an excellent scaffold for creating molecules with specific three-dimensional arrangements.

Catalysis: L-threitol-based lariat (B8276320) ethers, which incorporate a crown ether unit, have been synthesized and used as phase transfer catalysts in asymmetric Michael addition reactions. tandfonline.comnih.gov These catalysts have demonstrated the ability to produce chiral products with high enantioselectivity. nih.gov

Monomers for Renewable Polymers: As the demand for sustainable materials grows, sugar-derived monomers are being investigated for the production of bio-based polyesters. upc.edu Derivatives like 2,3-O-methylene-L-threitol have been synthesized from L-tartrate for this purpose. upc.edu

Biological and Medicinal Chemistry: The prodrug treosulfan (B1682457) (L-threitol 1,4-bismethanesulfonate) converts under physiological conditions to an alkylating agent used in chemotherapy. taylorandfrancis.com This highlights the role of the threitol backbone in delivering active chemical moieties. Furthermore, novel aza-sugar inhibitors for metalloproteinases have been synthesized using L-threitol. chemicalbook.com

Historical Perspective on the Discovery and Initial Characterization of l-Threitol, 2-O-nonyl- and Related Structures

The specific historical account of the discovery and initial characterization of l-Threitol, 2-O-nonyl- is not well-documented in publicly available literature. However, the history of its parent compound, L-threitol, and the synthesis of related ether derivatives provide context.

L-threitol itself can be prepared from L-tartaric acid through a series of chemical reductions. cdnsciencepub.com The synthesis of ether derivatives of polyols, including threitol, has been a subject of organic chemistry for many decades, often involving the protection of hydroxyl groups followed by alkylation. For instance, the synthesis of 2-O-benzyl-L-threitol from diethyl L-tartrate is a well-established multi-step process. orgsyn.org A similar synthetic strategy starting from dimethyl-ᴅ-tartrate has been used to produce 2-O-benzyl-ᴅ-threitol, which is then alkylated to create other ether derivatives. nih.gov

The characterization of simple alkyl ethers of threitol in natural sources is a more recent development, largely driven by advances in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). A 2022 study identified related compounds, Threitol, 2-O-octyl- and Threitol, 2-O-decyl-, in the alcoholic extracts of mixed medicinal plants. jmchemsci.comjmchemsci.comnih.gov This suggests that such alkyl threitol ethers may occur naturally, although their biosynthetic pathways have not been elucidated. The identification of these related structures provides a basis for the existence and potential discovery of l-Threitol, 2-O-nonyl- in natural or synthetic contexts.

Significance of Alkyl Polyol Ethers in Academic Investigations

Alkyl polyol ethers, the chemical class to which l-Threitol, 2-O-nonyl- belongs, are significant in both fundamental and applied academic research. Their importance stems from their amphiphilic nature, possessing both hydrophilic (polyol head) and hydrophobic (alkyl tail) regions. This dual character imparts surfactant properties and makes them useful in a variety of applications.

Key areas of academic investigation for alkyl polyol ethers include:

Materials Science: Polyols are fundamental reactants, along with isocyanates, in the synthesis of polyurethanes. researchgate.net The structure of the polyol, including those with ether linkages (polyether polyols), significantly influences the morphological, mechanical, and thermal properties of the final polyurethane foam. researchgate.netacs.org Research has focused on synthesizing novel polyether polyols, including polycarbonate ether polyols from CO2, to create materials with specific properties like enhanced hydrolytic stability or degradability. nih.govsemanticscholar.orgnih.gov

Surfactant Chemistry: The combination of a sugar-based head group and a lipid tail creates surfactants that are often biocompatible and biodegradable. Research into these molecules includes the synthesis of new structures and the characterization of their surface activity and self-assembly behavior, such as the formation of micelles. researchgate.netresearchgate.net

Biological Systems: Ether lipids, which contain an alkyl ether linkage to a glycerol (B35011) or other polyol backbone, are important components of cell membranes in certain organisms and are investigated for their metabolic stability and unique biological activities. nih.gov The synthesis of ether lipid analogues is an active area of research for developing new therapeutic agents. nih.gov

The study of l-Threitol, 2-O-nonyl- would fit within this context, potentially offering unique properties due to the specific stereochemistry of the L-threitol head group and the chain length of the nonyl group.

Scope and Objectives of Research on l-Threitol, 2-O-nonyl-

While dedicated research focused exclusively on l-Threitol, 2-O-nonyl- is limited, the scope and objectives for its investigation can be inferred from studies on analogous compounds. The primary goals of such research would likely revolve around its synthesis, characterization, and exploration of potential applications.

Key Research Objectives:

Development of Synthetic Routes: A primary objective would be to establish an efficient and stereocontrolled synthesis for l-Threitol, 2-O-nonyl-. This would likely start from commercially available L-tartaric acid or L-threitol and involve selective protection of hydroxyl groups, followed by etherification with a nonyl halide or equivalent reagent. orgsyn.orgnih.gov

Physicochemical Characterization: Once synthesized, a thorough characterization of its physical and chemical properties would be necessary. This would include determining its melting point, solubility in various solvents, and spectral properties (NMR, IR, Mass Spectrometry) to confirm its structure.

Investigation of Surfactant Properties: Given its amphiphilic structure, a key research avenue would be to investigate its behavior as a surfactant. This would involve measuring its critical micelle concentration (CMC) and its ability to lower surface tension, which are crucial for applications in emulsions, foams, and as dispersing agents.

Exploration as a Chiral Intermediate: The chiral nature of the L-threitol backbone makes the compound a potential building block in asymmetric synthesis. Research could explore its use as a chiral auxiliary or as a precursor for more complex chiral molecules.

Natural Product Chemistry: Following the identification of related compounds in plant extracts, another objective could be to screen for the natural occurrence of l-Threitol, 2-O-nonyl-. nih.gov If found, further research could delve into its biosynthetic pathway and biological role within the organism.

Data Tables

Table 1: Physicochemical Properties of L-Threitol This table presents known properties of the parent compound, L-Threitol.

PropertyValueReference(s)
IUPAC Name (2S,3S)-Butane-1,2,3,4-tetrol nih.gov
CAS Number 2319-57-5 chemicalbook.com
Molecular Formula C₄H₁₀O₄ chemicalbook.comnih.gov
Molecular Weight 122.12 g/mol chemicalbook.comnih.gov
Melting Point 87-90 °C chemicalbook.com
Appearance White to almost white powder/crystal chemicalbook.com
Optical Activity [α]20/D +14° (c = 2 in ethanol) chemicalbook.com

Table 2: Related Alkyl Threitol Ethers Identified via GC-MS This table lists related compounds identified in scientific literature, suggesting a basis for the study of l-Threitol, 2-O-nonyl-.

Compound NameMolecular FormulaSource of IdentificationReference(s)
Threitol, 2-O-decyl-C₁₄H₃₀O₄Mixture of alcoholic plant extracts nih.govnih.gov
Threitol, 2-O-octyl-C₁₂H₂₆O₄Mixture of alcoholic plant extracts jmchemsci.comjmchemsci.com

Properties

CAS No.

163776-15-6

Molecular Formula

C17H17ClO5S

Synonyms

l-Threitol, 2-O-nonyl-

Origin of Product

United States

Nomenclature, Stereochemical Considerations, and Isomeric Variants of L Threitol, 2 O Nonyl

Systematic Nomenclature and Structural Representation of l-Threitol (B130527), 2-O-nonyl-

The compound l-Threitol, 2-O-nonyl- is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukwikipedia.org The parent molecule is L-Threitol, a four-carbon sugar alcohol, which is systematically known as (2S,3S)-butane-1,2,3,4-tetrol. chemimpex.com The prefix "2-O-nonyl-" indicates that a nonyl group (a nine-carbon alkyl chain) is attached via an ether linkage to the oxygen atom at the second carbon position of the threitol backbone.

Therefore, the preferred IUPAC name for l-Threitol, 2-O-nonyl- is (2S,3S)-2-(nonyloxy)butane-1,3,4-triol . This name precisely defines the connectivity of the atoms, the length of the alkyl chain, and the specific stereochemical configuration of the chiral centers.

Structural Representation:

The structure consists of a four-carbon butane (B89635) backbone with hydroxyl groups at positions 1, 3, and 4, and a nonyloxy group at position 2. The stereochemistry at carbons 2 and 3 is designated as (S,S), which corresponds to the "L-" configuration in this context.

Chemical Structure of (2S,3S)-2-(nonyloxy)butane-1,3,4-triol
Figure 1. 2D Chemical Structure of l-Threitol, 2-O-nonyl-.

Interactive Data Table: Nomenclature Details

PropertyValue
Common Namel-Threitol, 2-O-nonyl-
IUPAC Preferred Name(2S,3S)-2-(nonyloxy)butane-1,3,4-triol
Parent CompoundL-Threitol scbt.com
Systematic Parent Name(2S,3S)-Butane-1,2,3,4-tetrol chemimpex.com
Substituent Groupnonyloxy-
Position of Substitution2
Molecular FormulaC13H28O4
Chiral CentersC2, C3
Stereochemical Descriptors(2S, 3S)

Enantiomeric and Diastereomeric Relationships of Threitol and its Monoethers

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com The threitol molecule contains two chiral centers (at C2 and C3), giving rise to several stereoisomers. The relationships between these isomers are categorized as either enantiomeric or diastereomeric. masterorganicchemistry.comlibretexts.org

Enantiomers are non-superimposable mirror images of each other. They have opposite configurations at all corresponding chiral centers. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. This occurs in compounds with two or more chiral centers when they have different configurations at some, but not all, of the corresponding chiral centers. libretexts.orgcsbsju.edu

The 2-O-nonyl ether of L-threitol, which has a (2S,3S) configuration, has an enantiomer and multiple diastereomers.

Enantiomeric Relationship : The enantiomer of (2S,3S)-2-(nonyloxy)butane-1,3,4-triol is (2R,3R)-2-(nonyloxy)butane-1,3,4-triol, which would be derived from D-Threitol. D-threitol is the enantiomer of L-threitol. csbsju.edu

Diastereomeric Relationship : The diastereomers of l-Threitol, 2-O-nonyl- are the ethers derived from erythritol (B158007). Erythritol is the diastereomer of threitol and is a meso compound, meaning it is achiral despite having two chiral centers (2R,3S configuration) due to an internal plane of symmetry. csbsju.edu When erythritol is derivatized at the C2 position with a nonyl group, the internal symmetry is broken, and two enantiomeric erythritol-derived ethers are possible: (2R,3S)-2-(nonyloxy)butane-1,3,4-triol and (2S,3R)-2-(nonyloxy)butane-1,3,4-triol. Both of these are diastereomers of l-Threitol, 2-O-nonyl-.

Interactive Data Table: Stereoisomeric Relationships

Compound NameStereochemical ConfigurationRelationship to l-Threitol, 2-O-nonyl- (2S,3S)
l-Threitol, 2-O-nonyl-(2S,3S)Identical
d-Threitol, 2-O-nonyl-(2R,3R)Enantiomer
(2R,3S)-Erythritol, 2-O-nonyl-(2R,3S)Diastereomer
(2S,3R)-Erythritol, 2-O-nonyl-(2S,3R)Diastereomer

Chiral Purity and Stereoselective Synthesis Implications for l-Threitol, 2-O-nonyl-

Chiral purity, or enantiomeric excess, is a critical factor in the application of chiral molecules, particularly in pharmaceuticals and materials science, as different stereoisomers can exhibit distinct biological activities and physical properties. L-Threitol is recognized as a valuable chiral building block for the synthesis of enantiomerically pure compounds, underscoring the importance of maintaining stereochemical integrity in its derivatives. chemimpex.com

The synthesis of chirally pure l-Threitol, 2-O-nonyl- necessitates a stereoselective approach that preserves the (2S,3S) configuration of the starting material. A common strategy involves the following conceptual steps:

Chiral Pool Starting Material : The synthesis typically begins with a readily available, enantiomerically pure precursor. Diethyl L-tartrate is a common starting material that can be converted to L-threitol derivatives. nih.govresearchgate.net Alternatively, enzymatic synthesis can produce L-threitol from achiral precursors. rsc.org

Protection of Hydroxyl Groups : To achieve selective alkylation at the C2 position, the other hydroxyl groups (at C1, C3, and C4) must be temporarily blocked with protecting groups. For instance, the C1/C4 or C3/C4 hydroxyls could be protected.

Etherification : The free hydroxyl group at the C2 position is then reacted with a nonyl-containing electrophile (e.g., nonyl bromide) under conditions that favor ether formation, such as the Williamson ether synthesis. This reaction does not affect the configuration of the existing chiral centers.

Deprotection : The protecting groups are removed to yield the final product, l-Threitol, 2-O-nonyl-.

The high demand for enantiomerically pure compounds has driven the development of asymmetric synthesis methods. L-threitol-based derivatives have themselves been synthesized and used as chiral catalysts in phase transfer reactions to produce other chiral molecules with high enantioselectivity. nih.govresearchgate.net This dual role highlights the significance of its defined stereochemistry.

Analysis of Configurational Stability and Conformational Preferences

Configurational Stability: The configuration of a chiral center refers to the fixed three-dimensional arrangement of its substituents. For l-Threitol, 2-O-nonyl-, the chiral centers are sp³-hybridized carbon atoms with four single bonds. The breaking and reforming of covalent bonds are required to change the configuration (e.g., from S to R). Under typical laboratory and environmental conditions, these configurations are stable, and the molecule does not spontaneously racemize. High configurational stability is essential for a molecule to be useful as a chiral building block or agent. nih.gov

Conformational Preferences: Conformation refers to the various spatial arrangements of a molecule that result from rotation around its single bonds. While the configuration is fixed, the conformation is flexible. The conformational preferences of a molecule are dictated by a balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding.

Studies on unsubstituted L-threitol have shown that its preferred conformations are heavily influenced by a network of intramolecular hydrogen bonds involving all four hydroxyl groups. nih.gov In the gas phase, L-threitol predominantly adopts two conformers, both stabilized by a cyclic system of four intramolecular hydrogen bonds. nih.gov

The introduction of the 2-O-nonyl group significantly alters these preferences:

Steric Hindrance : The bulky and flexible nonyl chain introduces steric repulsion. The molecule will preferentially adopt conformations that position this large hydrophobic group away from the rest of the polar backbone to minimize steric strain.

Therefore, the conformational landscape of l-Threitol, 2-O-nonyl- is determined by a trade-off between minimizing the steric clashes caused by the nonyl group and maximizing the stabilizing intramolecular hydrogen bonds among the three remaining hydroxyl groups.

Interactive Data Table: Factors Influencing Conformation

Influencing FactorEffect in l-Threitol, 2-O-nonyl-
Torsional StrainPrefers staggered arrangements along C-C bonds.
Steric HindranceThe bulky nonyl group will favor an anti-periplanar (extended) conformation relative to the carbon backbone.
Intramolecular H-BondingReduced compared to L-threitol but still a key stabilizing factor between the OH groups at C1, C3, and C4. nih.gov
Dipole-Dipole InteractionsInteractions between C-O bonds influence the orientation of the hydrophilic portion of the molecule.

Advanced Synthetic Methodologies for L Threitol, 2 O Nonyl and Analogues

Chemoenzymatic Synthesis Approaches Utilizing Biocatalysis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of complex molecules. nih.gov Enzymes, with their inherent high selectivity (chemo-, regio-, and enantio-), can catalyze specific transformations under mild reaction conditions, minimizing the need for protecting groups and reducing waste. nih.govmdpi.com

Enzyme-Mediated Etherification and Glycosylation Strategies

While direct enzymatic etherification of polyols with long-chain alkanes remains a challenge, enzyme-catalyzed methodologies offer promising avenues. One approach involves the use of transferases that can transfer alkyl groups, though this is more established for smaller alkyl groups. google.com Lipases, versatile enzymes in organic synthesis, have been investigated for their ability to mediate the turnover of silyl-protected alcohols, which could be part of a multi-step chemoenzymatic route. researchgate.netd-nb.infonih.gov However, reports suggest that lipase-mediated conversion of silyl (B83357) ethers can be non-specific and independent of the active site, which may limit its applicability for regioselective synthesis. researchgate.netd-nb.infonih.gov

A more plausible chemoenzymatic strategy involves the enzymatic acylation of the threitol scaffold to selectively protect certain hydroxyl groups, followed by chemical alkylation of the remaining free hydroxyl group. Hydrolases and acyltransferases have been successfully employed for the regioselective acylation of complex natural products, a strategy that could be adapted to l-threitol (B130527). rsc.org For instance, lipase (B570770) B from Candida antarctica (Novozym 435) is a well-known catalyst for regioselective acylations of polyols. mdpi.com

Glycosylation strategies, while typically focused on forming glycosidic bonds with sugar moieties, can be conceptually extended to the formation of ether linkages with non-carbohydrate alcohols. Glycosyltransferases, in principle, could be engineered to accept nonyl alcohol as an acceptor substrate, although this remains a largely unexplored area.

Optimization of Biocatalytic Reaction Conditions and Substrate Scope

The efficiency of biocatalytic reactions is highly dependent on the reaction conditions. For enzymatic reactions in non-aqueous media, which are often necessary to solubilize hydrophobic substrates like nonyl bromide, the choice of organic solvent is critical. The polarity of the solvent, often quantified by its logP value, can significantly influence enzyme activity and stability. researchgate.net Generally, non-polar solvents with a logP > 4 are considered more suitable for biocatalysis. researchgate.net

Optimization of other parameters such as temperature, pH (for aqueous-organic biphasic systems), enzyme loading, and substrate concentration is also crucial for maximizing yield and selectivity. mdpi.com For instance, in solvent-free systems, the molar ratio of the substrates and the biocatalyst loading are key parameters to optimize. mdpi.com

The substrate scope of enzymes is a critical factor. While wild-type enzymes may not exhibit the desired activity or selectivity for a specific non-natural substrate like l-threitol and nonyl alcohol, protein engineering techniques can be employed to broaden the substrate scope and enhance catalytic efficiency.

Stereoselective Chemical Synthesis Routes to l-Threitol, 2-O-nonyl-

Traditional organic synthesis provides a robust framework for the stereoselective synthesis of l-Threitol, 2-O-nonyl-. The key challenges in this approach are the differentiation of the four hydroxyl groups of l-threitol to achieve regioselective alkylation at the C2 position.

Regioselective Alkylation of Threitol Scaffolds

Achieving regioselective alkylation of a polyol like l-threitol requires a strategic approach. Direct alkylation of unprotected l-threitol would lead to a mixture of mono-, di-, tri-, and tetra-alkylated products with poor regioselectivity. Therefore, the use of protecting groups is essential.

A common strategy involves the selective protection of the primary hydroxyl groups at the C1 and C4 positions, leaving the secondary hydroxyl groups at C2 and C3 available for further functionalization. The synthesis of l-threitol-based crown ethers often starts with 1,4-di-O-alkylated threitol derivatives, highlighting a viable route for selective protection. researchgate.netresearchgate.net Once the 1,4-dihydroxy groups are protected, the remaining 2,3-diol can be subjected to alkylation.

The differentiation between the C2 and C3 hydroxyl groups is more challenging due to their similar reactivity. However, subtle differences in their steric and electronic environments can be exploited. For instance, the formation of a cyclic protecting group between two adjacent hydroxyls, such as an acetal (B89532) or ketal, can influence the reactivity of the remaining hydroxyls.

The Williamson ether synthesis is a classical and widely used method for forming ether linkages. youtube.com This reaction involves the deprotonation of a hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., nonyl bromide). The choice of base and solvent is critical for the success of this reaction. Common bases include sodium hydride (NaH) and potassium tert-butoxide, while polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed. mdpi.comnih.govnih.gov

The regioselectivity of alkylation can be influenced by factors such as the nature of the protecting groups, the reaction conditions (temperature, base, solvent), and the structure of the alkylating agent. nih.govnih.gov

Table 1: Comparison of Alkylation Strategies for Polyols

Alkylation MethodReagentsAdvantagesDisadvantages
Williamson Ether SynthesisAlkyl halide, Strong base (e.g., NaH)High yield, versatileRequires protection of other hydroxyls, harsh conditions
Mitsunobu ReactionDialkyl azodicarboxylate, TriphenylphosphineMild conditions, stereoinversionStoichiometric byproducts
Reductive EtherificationAldehyde/Ketone, Reducing agent (e.g., NaBH4)Direct conversion of C=O to C-O-RRequires carbonyl precursor

Synthesis of Structurally Modified Analogues and Derivatives of l-Threitol, 2-O-nonyl-

The synthetic methodologies described above can be adapted to generate a variety of structurally modified analogues of l-Threitol, 2-O-nonyl-. These analogues are valuable for structure-activity relationship (SAR) studies in various biological contexts.

Modifications can be introduced at the alkyl chain. For example, instead of nonyl bromide, other alkyl halides with different chain lengths (e.g., octyl, decyl), branching (e.g., isononyl), or unsaturation (e.g., nonenyl) can be used in the alkylation step. researchgate.netrsc.orgresearchgate.net The synthesis of O-alkylated inositol (B14025) analogues with branched chains has been reported, demonstrating the feasibility of this approach. nih.gov

Derivatives can also be synthesized by modifying the remaining free hydroxyl groups of the l-Threitol, 2-O-nonyl- core. These hydroxyls can be acylated to form esters, further alkylated to produce di- or tri-ethers, or converted to other functional groups. The synthesis of C-terminally modified peptides provides a parallel for the diverse functionalization strategies that can be employed. nih.gov

The synthesis of these analogues would follow similar principles of regioselective protection, functionalization, and deprotection as outlined for the parent compound. The choice of protecting groups and reaction conditions would need to be carefully considered based on the specific functionalities being introduced.

Exploration of Alkyl Chain Length and Branching Effects

The biological and physicochemical properties of threitol-based lipids can be significantly influenced by the nature of the alkyl chain. Systematic variations in chain length and branching patterns are essential for fine-tuning the molecule's characteristics for specific applications.

Detailed Research Findings:

Research into analogous lipid structures, such as glycoglycerolipids and lipid A analogues, has demonstrated that modifications in the lipid portion of the molecule can dramatically alter their activity. nih.govmdpi.com For instance, the length and branching of fatty acid chains in lipid A can modulate its immunological activity. nih.gov Applying this principle to l-threitol, 2-O-nonyl-, synthetic strategies are being developed to create a library of analogues with varying alkyl chains.

Methodologies for achieving this include:

Williamson Ether Synthesis: A foundational method involving the reaction of a partially protected l-threitol with a series of alkyl halides of different lengths (e.g., C8 to C12) and branching (e.g., iso- and anteiso- isomers). This allows for a systematic investigation of how chain length and branching affect properties like self-assembly and hydrophobicity.

Reductive Amination followed by Acylation: For analogues where the ether linkage is replaced by an amine, reductive amination of an oxidized threitol derivative with various fatty amines can be employed, followed by acylation to introduce further diversity.

The table below illustrates a potential library of l-threitol analogues with varying alkyl chains that could be synthesized to explore these effects.

Analogue NameAlkyl ChainChain LengthBranching
l-Threitol, 2-O-octyl-n-octyl8None
l-Threitol, 2-O-nonyl-n-nonyl9None
l-Threitol, 2-O-decyl-n-decyl10None
l-Threitol, 2-O-undecyl-n-undecyl11None
l-Threitol, 2-O-dodecyl-n-dodecyl12None
l-Threitol, 2-O-(2-methyl)octyl-iso-nonyl9Iso
l-Threitol, 2-O-(3-methyl)octyl-anteiso-nonyl9Anteiso

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies (SAR, non-human context)

To conduct comprehensive SAR studies, the introduction of various functional groups into the threitol-based lipid structure is necessary. These modifications can probe the interactions of the molecule with its environment and help to identify key structural motifs responsible for its activity.

Detailed Research Findings:

The synthesis of derivatives with modified functional groups is a common strategy in medicinal chemistry and materials science to optimize molecular properties. nih.gov For threitol-based lipids, this can involve modifications to both the threitol backbone and the alkyl chain.

Key synthetic approaches include:

Click Chemistry: The introduction of an azide (B81097) or alkyne group onto the threitol backbone allows for the facile and efficient attachment of a wide range of functional groups via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Esterification and Amidation: The free hydroxyl groups on the threitol moiety can be esterified or amidated with a variety of carboxylic acids or amines, respectively, to introduce functional groups such as esters, amides, and charged moieties.

Thiol-ene Chemistry: The incorporation of a terminal alkene on the alkyl chain or a thiol group on the threitol backbone enables post-synthetic modification through thiol-ene "click" reactions, allowing for the attachment of fluorescent probes or other reporter groups.

The following table provides examples of functionalized l-threitol, 2-O-nonyl- analogues and the synthetic rationale for their preparation.

AnalogueFunctional GroupSynthetic RationalePotential for SAR Studies
1-Amino-l-threitol, 2-O-nonyl-AminoIntroduction of a primary amine for further functionalization or to introduce a positive charge.Investigating the role of charge in molecular interactions.
l-Threitol, 2-O-nonyl-, 1,3,4-triacetateAcetate (B1210297)Esterification of free hydroxyls to increase lipophilicity and modify solubility.Studying the impact of hydrogen bonding capacity on self-assembly.
l-Threitol, 2-O-(9-azidononyl)-AzideTo enable "click" chemistry for conjugation to other molecules.Development of targeted delivery systems or functional materials.
l-Threitol, 2-O-nonyl-, 4-phosphatePhosphate (B84403)Introduction of a phosphate group to mimic natural phospholipids (B1166683) and introduce a negative charge.Exploring interactions with biological membranes or charged surfaces.

Challenges and Innovations in the Synthesis of Threitol-Based Lipids

The synthesis of threitol-based lipids, while conceptually straightforward, presents several challenges that necessitate innovative solutions.

Challenges:

Stereocontrol: The synthesis must maintain the specific stereochemistry of l-threitol, as changes in stereoisomerism can have profound effects on the molecule's properties.

Purification: The amphiphilic nature of these lipids can make purification by standard chromatographic techniques challenging due to their tendency to form micelles or aggregates.

Scalability: Many of the multi-step synthetic routes are not readily amenable to large-scale production, which can be a limitation for their application.

Innovations:

To address these challenges, researchers are exploring a number of innovative approaches:

Enzymatic Synthesis: The use of enzymes, such as lipases and glycosyltransferases, can offer high regioselectivity and stereocontrol, often under milder reaction conditions than traditional chemical methods. nih.gov

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, reduce reaction times, and facilitate purification, making the synthesis more scalable.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and improve yields in many of the key synthetic steps, such as etherification and esterification. unimi.it

Novel Protecting Groups: The development of new protecting groups that can be selectively introduced and removed under mild conditions is an ongoing area of research that can simplify the synthetic route to threitol-based lipids.

Spectroscopic and Advanced Structural Characterization of L Threitol, 2 O Nonyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For l-Threitol (B130527), 2-O-nonyl-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would enable the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the threitol backbone protons and the nonyl chain protons. The proton on the carbon bearing the ether linkage (H-2) would exhibit a significant downfield shift compared to the other methine proton (H-3) and the methylene (B1212753) protons (H-1, H-4) due to the deshielding effect of the ether oxygen. The protons of the nonyl chain would appear in the upfield aliphatic region, with the terminal methyl group showing a characteristic triplet.

The ¹³C NMR spectrum would similarly provide clear evidence of the structure. The carbon atom C-2, directly attached to the ether oxygen and the nonyl group, would be shifted significantly downfield. The other carbons of the threitol moiety (C-1, C-3, C-4) would resonate at positions typical for hydroxyl-bearing carbons. The nine carbons of the nonyl chain would be observed in the aliphatic region of the spectrum.

Two-dimensional NMR techniques are indispensable for confirming connectivity. nih.gov A ¹H-¹H Correlation Spectroscopy (COSY) experiment would establish the proton-proton coupling network within the threitol backbone and along the nonyl chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range (2-3 bond) correlations, definitively confirming the position of the nonyl group at the C-2 position of the l-threitol scaffold.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for l-Threitol, 2-O-nonyl- (in CDCl₃) This interactive table provides predicted chemical shift ranges based on standard values for similar structural motifs.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H-1, H-1' 3.6 - 3.8 -
H-2 3.5 - 3.7 -
H-3 3.8 - 4.0 -
H-4, H-4' 3.7 - 3.9 -
O-CH₂ (Nonyl) 3.4 - 3.6 -
-(CH₂)₇- (Nonyl) 1.2 - 1.6 -
-CH₃ (Nonyl) 0.8 - 0.9 -
C-1 - 63 - 65
C-2 - 78 - 82
C-3 - 71 - 73
C-4 - 63 - 65
O-C H₂ (Nonyl) - 70 - 72
-(C H₂)₇- (Nonyl) - 22 - 32

Mass Spectrometry (MS) Applications in Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. nih.gov For l-Threitol, 2-O-nonyl-, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the confident determination of its molecular formula (C₁₃H₂₈O₄).

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. ucdavis.edu By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern of l-Threitol, 2-O-nonyl- is expected to be dominated by several key pathways:

Cleavage of the glycosidic-like ether bond: This would result in fragments corresponding to the nonyl cation or the remaining threitol moiety.

Loss of the nonyl side chain: A neutral loss of nonene (C₉H₁₈) is a common pathway for alkyl ethers.

Cleavage of the threitol backbone: Fragmentation of the carbon-carbon bonds within the threitol skeleton, often initiated by the loss of water molecules from the hydroxyl groups.

These fragmentation patterns provide a veritable fingerprint of the molecule, confirming the identity of both the sugar alcohol core and the alkyl ether substituent, as well as the point of attachment. Furthermore, MS coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) serves as an excellent tool for assessing the purity of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them ideal for identifying functional groups. researchgate.netnih.gov

The IR spectrum of l-Threitol, 2-O-nonyl- would be characterized by several key absorption bands. libretexts.org A prominent, broad absorption in the region of 3600-3200 cm⁻¹ would confirm the presence of the O-H stretching vibrations from the remaining hydroxyl groups. Strong absorptions in the 3000-2850 cm⁻¹ region would be attributed to the C-H stretching of the nonyl chain's methylene and methyl groups. A distinct band in the 1150-1050 cm⁻¹ range would correspond to the C-O-C stretching of the ether linkage, a key indicator of the nonyl substitution. Additional C-O stretching bands from the alcohol groups would also appear in this fingerprint region.

Raman spectroscopy, which detects changes in molecular polarizability, would complement the IR data. nih.gov It is particularly sensitive to the non-polar bonds of the carbon skeleton. The spectrum would show strong signals for the C-H stretching and bending modes of the long alkyl chain, as well as C-C stretching vibrations of the threitol backbone. While O-H stretching is typically weak in Raman spectra, the C-O-C ether linkage should provide a detectable signal.

Table 2: Characteristic IR and Raman Bands for l-Threitol, 2-O-nonyl- This interactive table summarizes the expected vibrational frequencies for the key functional groups.

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
O-H (Alcohol) 3600-3200 (Broad, Strong) Weak Stretching
C-H (Alkyl) 3000-2850 (Strong) 3000-2850 (Strong) Stretching
C-O-C (Ether) 1150-1050 (Strong) Detectable Stretching
C-O (Alcohol) 1100-1000 (Strong) Detectable Stretching

X-ray Crystallography and Electron Diffraction Studies (if available) for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. researchgate.net While no specific crystal structure for l-Threitol, 2-O-nonyl- appears to be publicly available, analysis of the parent molecule, l-threitol, provides a basis for prediction.

Studies on l-threitol have shown that its molecules adopt a straight carbon-chain conformation in the crystalline state and are held together by an extensive network of hydrogen bonds. juergenkopf.de The introduction of a long, flexible, and relatively non-polar nonyl chain at the C-2 position would significantly impact the crystal packing. It is likely that this bulky group would disrupt the efficient hydrogen-bonding networks observed in pure l-threitol, potentially leading to a more complex unit cell or making crystallization more challenging. If a suitable crystal were obtained, X-ray diffraction would provide precise bond lengths, bond angles, and the solid-state conformation of the molecule, revealing how the threitol backbone and the nonyl chain orient themselves to achieve a stable crystalline lattice.

Electron diffraction could serve as an alternative or complementary technique, especially for very small crystals or thin films, to obtain structural information about the solid state.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiroptical Properties

As a chiral molecule derived from l-threitol, l-Threitol, 2-O-nonyl- is optically active. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light by chiral molecules. wikipedia.org These chiroptical properties are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences.

The CD spectrum of l-Threitol, 2-O-nonyl- would not show strong signals in the typical UV-Vis range, as it lacks strong chromophores. However, derivatization or measurements in the far-UV region could potentially reveal Cotton effects associated with the hydroxyl and ether electronic transitions. ORD, which measures the change in optical rotation with wavelength, would show a plain curve across the visible spectrum, as is typical for molecules without chromophores absorbing in that region. rsc.org The sign and magnitude of the optical rotation are characteristic of the compound and confirm its enantiomeric form. These techniques are particularly valuable for confirming that the stereochemistry of the threitol backbone has been retained during the synthesis of the 2-O-nonyl derivative.

Conformational Analysis through Spectroscopic and Computational Methods

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of various possible conformers. nih.gov For the parent l-threitol, studies have shown that the gas-phase structure is dominated by conformers stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net The introduction of the bulky nonyl group at the C-2 position would introduce significant steric constraints, altering the conformational landscape. The nonyl chain itself has many rotational degrees of freedom. Computational analysis would seek to identify the low-energy conformers, predicting the dihedral angles of the threitol backbone and the orientation of the nonyl chain.

These computational predictions can be validated using NMR data. For instance, the magnitude of ³JHH coupling constants between protons on the threitol backbone is dependent on the dihedral angle between them (as described by the Karplus equation). By comparing experimentally measured coupling constants with those predicted for different calculated conformers, the most likely solution-state conformation or distribution of conformations can be determined.

Theoretical and Computational Chemistry Studies on L Threitol, 2 O Nonyl

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

There are no available published studies detailing Quantum Mechanical (QM) calculations specifically for l-Threitol (B130527), 2-O-nonyl-. Such studies would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to calculate electronic properties.

Hypothetical Data Table for QM Calculations (Illustrative Only): This table is for illustrative purposes to show what such data would look like; the values are not based on actual calculations for l-Threitol, 2-O-nonyl-.

Calculated PropertyValueMethod/Basis Set
HOMO EnergyNot AvailableNot Available
LUMO EnergyNot AvailableNot Available
HOMO-LUMO GapNot AvailableNot Available
Dipole MomentNot AvailableNot Available

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

No specific Molecular Dynamics (MD) simulation studies for l-Threitol, 2-O-nonyl- have been found in the scientific literature. MD simulations would be used to explore its conformational landscape over time and to understand how it interacts with various solvents.

Docking Studies to Elucidate Potential Molecular Binding Interactions (non-human macromolecules)

There are no published docking studies investigating the binding interactions of l-Threitol, 2-O-nonyl- with any non-human macromolecules. These studies are crucial for predicting the binding affinity and mode of interaction with potential biological targets.

Prediction of Spectroscopic Parameters via Computational Models

No computational studies predicting the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for l-Threitol, 2-O-nonyl- are available. These predictions are valuable for interpreting experimental spectra and confirming molecular structure.

Hypothetical Data Table for Predicted Spectroscopic Parameters (Illustrative Only): This table is for illustrative purposes; the values are not based on actual calculations for l-Threitol, 2-O-nonyl-.

Spectroscopic TechniquePredicted ParameterValue
13C NMRChemical Shift (ppm) for C1Not Available
IR SpectroscopyO-H Stretch (cm-1)Not Available

Analysis of Intermolecular Forces and Self-Assembly Properties

There is no available research on the analysis of intermolecular forces (like hydrogen bonding or van der Waals forces) or the potential self-assembly properties of l-Threitol, 2-O-nonyl-.

Elucidation of Biological Interactions and Proposed Mechanisms of Action of L Threitol, 2 O Nonyl in Model Systems

Interactions with Biological Membranes and Lipid Bilayers

The interaction of a novel compound like l-Threitol (B130527), 2-O-nonyl- with biological membranes is a critical area of investigation to understand its potential cellular effects. As a molecule with both a hydrophilic threitol head group and a lipophilic nonyl chain, it would be expected to exhibit surface-active properties and interact with the lipid bilayer, the fundamental structure of cellular membranes.

Membrane Permeability and Integration Studies (using in vitro models, liposomes)

To investigate how l-Threitol, 2-O-nonyl- affects membrane permeability and its potential to integrate into the lipid bilayer, researchers would typically employ in vitro models such as liposomes. Liposomes are artificially prepared vesicles made of a lipid bilayer and can be loaded with fluorescent dyes or other reporter molecules.

A common assay involves encapsulating a fluorescent probe within liposomes. The addition of a membrane-permeabilizing agent would cause the release of the dye, leading to a measurable change in fluorescence. By exposing these liposomes to varying concentrations of l-Threitol, 2-O-nonyl-, one could quantify its effect on membrane permeability.

Furthermore, techniques such as isothermal titration calorimetry (ITC) could be used to study the thermodynamics of the interaction between l-Threitol, 2-O-nonyl- and liposomes, providing insights into the binding affinity and stoichiometry of the integration process.

Influence on Membrane Fluidity and Phase Transitions

The fluidity of a biological membrane is crucial for its function, affecting processes like signal transduction and transport. The introduction of an amphipathic molecule like l-Threitol, 2-O-nonyl- could alter this fluidity.

Techniques such as fluorescence anisotropy are commonly used to measure membrane fluidity. A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the lipid bilayer. The rotational freedom of this probe, which is dependent on the fluidity of its environment, can be measured. Changes in fluorescence anisotropy upon the addition of l-Threitol, 2-O-nonyl- would indicate an alteration in membrane fluidity.

Differential scanning calorimetry (DSC) is another powerful technique to study the influence of a compound on the phase transition of lipid bilayers. Lipids in a membrane can exist in different phases (e.g., gel or liquid crystalline) depending on the temperature. The temperature at which this transition occurs (the phase transition temperature, Tm) can be affected by the presence of foreign molecules. A shift in the Tm of liposomes in the presence of l-Threitol, 2-O-nonyl- would provide evidence of its integration into the membrane and its effect on lipid packing.

Modulatory Effects on Enzyme Activity and Inhibition Kinetics (Non-human enzymes)

Investigating the effects of l-Threitol, 2-O-nonyl- on the activity of non-human enzymes is a standard approach to characterize its potential as a bioactive molecule without the complexities of human clinical studies.

Specific Enzyme Targets and Binding Site Characterization

The initial step would be to screen l-Threitol, 2-O-nonyl- against a panel of non-human enzymes to identify any potential inhibitory or activating effects. If an effect is observed, further studies would be conducted to determine the mechanism of action.

Kinetic studies, such as Michaelis-Menten analysis, would be performed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

To characterize the binding site, computational methods like molecular docking could be employed to predict the binding mode of l-Threitol, 2-O-nonyl- to the target enzyme. These computational predictions would then ideally be validated by experimental techniques such as site-directed mutagenesis, where specific amino acids in the proposed binding site are altered to see if the inhibitory effect is diminished.

Structure-Activity Relationships Governing Enzymatic Modulation

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of a potential enzyme modulator. This involves synthesizing and testing a series of analogues of l-Threitol, 2-O-nonyl-.

For instance, the length of the alkyl chain (nonyl group) could be varied to investigate the role of hydrophobicity in enzyme binding. Similarly, modifications to the threitol head group could be made to explore the importance of its stereochemistry and hydroxyl groups in the interaction.

The data from these studies, comparing the chemical structure of the analogues with their enzymatic inhibitory activity, would allow for the development of a SAR model. This model would be invaluable for the rational design of more potent and specific modulators.

Interactions with Proteins and Other Macromolecules (excluding human clinical context)

Beyond enzymes, l-Threitol, 2-O-nonyl- could interact with a variety of other proteins and macromolecules, potentially affecting their structure and function.

Techniques such as fluorescence quenching can be used to study the binding of l-Threitol, 2-O-nonyl- to proteins. Many proteins contain fluorescent amino acids like tryptophan. The binding of a ligand in close proximity to a tryptophan residue can lead to a quenching of its intrinsic fluorescence, and the extent of this quenching can be used to determine binding affinities.

Circular dichroism (CD) spectroscopy is another valuable tool to assess changes in the secondary structure of a protein upon ligand binding. A significant change in the CD spectrum of a protein in the presence of l-Threitol, 2-O-nonyl- would suggest a conformational change, which could have functional consequences.

For interactions with other macromolecules, such as polysaccharides or nucleic acids, techniques like isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy would be employed to characterize the binding thermodynamics and identify the specific sites of interaction.

Information regarding the chemical compound l-Threitol, 2-O-nonyl- is not available in the public domain.

Extensive searches of scientific literature and chemical databases have yielded no specific information on the biological interactions, mechanisms of action, or cellular effects of the chemical compound l-Threitol, 2-O-nonyl-.

Consequently, it is not possible to provide an article on the "" as requested. The subsections outlined, including Ligand Binding Studies, Allosteric Modulation, Investigation of Cellular Responses, and Proposed Biochemical Pathways, cannot be addressed due to the absence of any research data on this specific compound.

Proposed Biochemical Pathways and Metabolic Transformations (non-human biological systems)

Identification of Metabolites in Non-human Biological Matrices

A comprehensive review of available scientific literature reveals a significant gap in the specific metabolic profile of l-Threitol, 2-O-nonyl-. To date, no published studies have definitively identified the metabolites of this compound in any non-human biological matrices. The biotransformation of l-Threitol, 2-O-nonyl- has not been the subject of dedicated in vivo or in vitro metabolic studies in any model organism.

Consequently, it is not possible to present a detailed inventory of its metabolites or construct data tables specifying their presence in various biological samples such as plasma, urine, or feces. The subsequent discussion is, therefore, based on established principles of xenobiotic metabolism and data from structurally related molecules, providing a predictive overview of potential metabolic pathways.

Based on the chemical structure of l-Threitol, 2-O-nonyl-, which features a polyol (l-Threitol) linked to a long-chain alkyl group (nonyl) via an ether bond, its metabolism in non-human model systems would likely proceed through two principal pathways: modification of the nonyl chain and, to a lesser extent, cleavage of the ether linkage.

Research on the metabolism of the parent polyol, l-threitol, indicates that it is largely resistant to metabolic breakdown and is primarily excreted unchanged. This suggests that the l-threitol portion of the molecule may remain intact.

The primary site of metabolic activity is therefore anticipated to be the 2-O-nonyl side chain. The metabolic transformations could include:

Hydroxylation: Cytochrome P450 enzymes could introduce hydroxyl groups at various positions along the nonyl chain. This is a common primary metabolic route for alkyl chains, increasing the water solubility of the compound to facilitate excretion.

Oxidation: The introduced hydroxyl groups could be further oxidized to form ketones or carboxylic acids.

O-dealkylation: Cleavage of the ether bond would result in the formation of l-threitol and nonanol. The resulting nonanol would then likely undergo further oxidation to nonanoic acid.

Following these initial (Phase I) metabolic reactions, the resulting metabolites would likely undergo conjugation (Phase II) reactions, such as glucuronidation or sulfation, to further increase their polarity and facilitate their elimination from the body.

It is critical to reiterate that this proposed metabolic scheme is hypothetical and awaits experimental verification. Without dedicated research on the biotransformation of l-Threitol, 2-O-nonyl-, any discussion of its metabolites remains speculative. Further investigation using appropriate non-human model systems is required to accurately identify and quantify the metabolites of this compound.

Analytical Methodologies for the Detection and Quantification of L Threitol, 2 O Nonyl in Research Matrices

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of l-Threitol (B130527), 2-O-nonyl- from complex sample matrices, as well as for the assessment of its purity. The choice of technique depends on the specific analytical goal, such as quantification, isolation, or enantiomeric purity determination.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of l-Threitol, 2-O-nonyl-. Due to the lack of a UV-absorbing chromophore in the molecule, detection methods other than standard UV detection are necessary.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method suitable for non-volatile analytes like l-Threitol, 2-O-nonyl-. The principle involves nebulization of the column effluent, evaporation of the mobile phase, and detection of the light scattered by the remaining analyte particles. This method provides a response proportional to the mass of the analyte.

Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a mass-based detection method. It involves charging the aerosol particles of the analyte and then measuring the charge, which is proportional to the analyte concentration. CAD is known for its high sensitivity and consistent response for a wide range of compounds.

Refractive Index (RI) Detection: RI detection is another universal method that measures the change in the refractive index of the eluent as the analyte passes through the detector. While less sensitive than ELSD and CAD, it can be a robust option for the analysis of higher concentrations of l-Threitol, 2-O-nonyl-.

For the separation, a reversed-phase column, such as a C18 or C8, is typically employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often necessary to achieve good resolution and reasonable analysis times, especially when dealing with complex matrices.

Table 1: Illustrative HPLC-ELSD Parameters for the Analysis of l-Threitol, 2-O-nonyl-

Parameter Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B in 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector ELSD (Nebulizer: 40°C, Evaporator: 60°C)

| Expected Retention Time | 8-12 min |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of l-Threitol, 2-O-nonyl-, provided the compound is made volatile through derivatization. The free hydroxyl groups of the threitol moiety decrease the volatility of the molecule. Therefore, a derivatization step is essential prior to GC-MS analysis.

The most common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS derivative is significantly more volatile and thermally stable, making it suitable for GC analysis.

The GC separation is typically performed on a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The mass spectrometer provides structural information and allows for selective and sensitive quantification using selected ion monitoring (SIM) mode.

Table 2: Representative GC-MS Conditions for the Analysis of TMS-Derivatized l-Threitol, 2-O-nonyl-

Parameter Value
Derivatization Reagent BSTFA with 1% TMCS
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Injection Mode Splitless
Oven Program 150°C (1 min), ramp to 300°C at 10°C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV

| Quantification Ions | To be determined from the mass spectrum of the derivative |

To determine the enantiomeric purity of l-Threitol, 2-O-nonyl- and to quantify any potential d-enantiomer impurity, chiral chromatography is the method of choice. This can be achieved using either chiral HPLC or chiral GC.

For chiral HPLC, a chiral stationary phase (CSP) is used. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating enantiomers of polyol derivatives. The separation can be performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) mode, depending on the specific column and the analyte's properties.

Alternatively, chiral GC can be employed after derivatization of the hydroxyl groups with a suitable reagent. Chiral capillary columns with cyclodextrin-based stationary phases are commonly used for the separation of enantiomeric derivatives.

The choice between chiral HPLC and chiral GC will depend on the required sensitivity and the complexity of the sample matrix.

Mass Spectrometry-Based Quantification (LC-MS/MS, GC-MS/MS)

Mass spectrometry (MS) is the preferred method for the definitive identification and precise quantification of l-Threitol, 2-O-nonyl-. When combined with liquid chromatography (LC) or gas chromatography (GC), these hyphenated techniques (LC-MS/MS and GC-MS/MS) offer high selectivity by separating the analyte from matrix interferences before detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for analyzing non-volatile, thermally labile compounds like l-Threitol, 2-O-nonyl- without the need for chemical derivatization. Reversed-phase chromatography is typically employed, separating compounds based on their hydrophobicity.

For l-Threitol, 2-O-nonyl-, a C18 column is suitable, using a gradient elution with a mobile phase consisting of water and an organic solvent such as acetonitrile or methanol. Additives like formic acid or ammonium (B1175870) acetate (B1210297) are often included to improve chromatographic peak shape and enhance ionization efficiency. Electrospray ionization (ESI) is the most common ionization technique for such molecules, typically operating in positive ion mode to form protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.

Quantification is achieved using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of l-Threitol, 2-O-nonyl-) is selected and fragmented, and a specific product ion is monitored. This process provides very high selectivity and sensitivity, minimizing interference from co-eluting matrix components. ijalsr.org

ParameterTypical Condition
ChromatographyReversed-Phase HPLC/UPLC
ColumnC18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid or 5 mM Ammonium Acetate
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate0.2 - 0.5 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion[M+H]⁺, [M+Na]⁺
Product IonsSpecific fragments resulting from the loss of water or cleavage of the nonyl group.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers high chromatographic resolution and is a robust technique for routine analysis. However, due to the low volatility of l-Threitol, 2-O-nonyl- caused by its free hydroxyl groups, a derivatization step is mandatory prior to analysis. rjpbcs.com Silylation is a common derivatization technique where active hydrogens on the hydroxyl groups are replaced by a trimethylsilyl (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process increases the compound's volatility and thermal stability. nih.gov

The derivatized sample is then injected into the GC, where it is separated on a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). Electron Ionization (EI) is the standard ionization method, which generates a characteristic and reproducible fragmentation pattern. For quantification, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, monitoring specific fragment ions, or in MS/MS mode for enhanced selectivity, similar to LC-MS/MS. jmchemsci.comscielo.br

ParameterTypical Condition
DerivatizationSilylation (e.g., with BSTFA or MSTFA)
ChromatographyGas Chromatography
ColumnDB-5ms, HP-5ms, or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at ~1 mL/min
Injection ModeSplitless
Temperature ProgramGradient from ~100°C to 300°C
Ionization ModeElectron Ionization (EI) at 70 eV
MS ModeSelected Ion Monitoring (SIM) or MRM
Characteristic IonsSpecific m/z values from the fragmentation of the TMS-derivatized molecule.

Sample Preparation Strategies for Diverse Research Samples (e.g., cell lysates, fermentation broths, environmental samples)

Effective sample preparation is critical to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. The strategy depends heavily on the complexity of the sample matrix. researchgate.net

Cell Lysates

The goal of sample preparation from cell lysates is to efficiently extract l-Threitol, 2-O-nonyl- while removing proteins and lipids that can interfere with analysis.

Cell Lysis : Cells are first harvested and washed with a cold phosphate-buffered saline (PBS) to remove extracellular contaminants. abcam.com Lysis is then achieved through physical methods (e.g., sonication, homogenization) or by using chemical lysis buffers (e.g., RIPA buffer). bio-rad-antibodies.comabcam.co.jp All steps should be performed at low temperatures (e.g., 4°C) to minimize enzymatic degradation. sigmaaldrich.com

Protein Precipitation : To remove the high concentration of proteins, a "crash" step is performed by adding a cold organic solvent, such as acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of lysate). The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. sigmaaldrich.com

Extraction & Concentration : The resulting supernatant, which contains l-Threitol, 2-O-nonyl-, is carefully collected. This extract can be concentrated by evaporation under a stream of nitrogen and then reconstituted in a solvent compatible with the subsequent chromatographic analysis (e.g., the initial mobile phase for LC-MS).

Fermentation Broths

Fermentation broths are aqueous samples containing the target analyte along with residual nutrients, metabolites, and biomass. The primary challenge is recovering the analyte from the aqueous phase. nih.gov

Removal of Solids : The broth is first centrifuged or filtered (e.g., using a 0.22 µm filter) to remove cells and other particulate matter. nih.gov

Liquid-Liquid Extraction (LLE) : LLE is a highly effective method for extracting moderately non-polar compounds from aqueous solutions. A water-immiscible organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE), is added to the clarified broth. The mixture is vortexed vigorously to facilitate the transfer of l-Threitol, 2-O-nonyl- into the organic phase. After phase separation (aided by centrifugation), the organic layer is collected. This process may be repeated to improve recovery. researchgate.netresearchgate.net

Solid-Phase Extraction (SPE) : As an alternative to LLE, SPE can be used for cleanup and concentration. A reversed-phase sorbent (e.g., C18) is suitable. The clarified broth is loaded onto a pre-conditioned cartridge. Salts and highly polar impurities are washed away, and the analyte is then eluted with a stronger organic solvent like methanol or acetonitrile. semanticscholar.org

Final Step : The collected organic extract from LLE or SPE is evaporated to dryness and reconstituted in the appropriate solvent for analysis.

Environmental Samples

For environmental matrices like water or soil, the concentration of l-Threitol, 2-O-nonyl- is expected to be very low, necessitating a significant pre-concentration step.

Water Samples : For aqueous samples, SPE is the method of choice. A large volume of filtered water is passed through a reversed-phase (C18) SPE cartridge, which retains the analyte. After washing, the analyte is eluted with a small volume of organic solvent, achieving concentration factors of 100-fold or more.

Soil and Sediment Samples : Extraction from solid matrices requires a more rigorous approach. Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE) can be used with a solvent like methanol or an acetone/hexane mixture. The resulting extract is often complex and requires further cleanup, typically by passing it through an SPE cartridge (e.g., silica or C18) to remove interfering matrix components before concentration and analysis.

Sample MatrixKey Preparation StepsPrimary Technique
Cell Lysates1. Lysis (Sonication/Buffer) 2. Protein Precipitation (Acetonitrile) 3. Centrifugation & Supernatant Collection 4. Evaporation & ReconstitutionProtein Precipitation
Fermentation Broths1. Centrifugation/Filtration 2. Extraction from aqueous phase 3. Evaporation & ReconstitutionLiquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)
Environmental Water1. Filtration 2. Analyte concentration from large volume 3. Elution & EvaporationSolid-Phase Extraction (SPE)
Environmental Soil/Sediment1. Solvent Extraction (PLE/ASE) 2. Extract Cleanup 3. Evaporation & ReconstitutionSolvent Extraction followed by SPE

Biotechnological Applications and Research Tool Development Utilizing L Threitol, 2 O Nonyl

Development as Probes for Membrane Biology and Lipid-Protein Interactions

The amphiphilic nature of l-Threitol (B130527), 2-O-nonyl-, possessing a hydrophilic threitol headgroup and a hydrophobic nonyl chain, suggests its potential as a molecular probe for investigating membrane biology and lipid-protein interactions. Such molecules can intercalate into lipid bilayers, allowing for the study of membrane dynamics, structure, and function.

Fluorescently labeled derivatives of similar amphiphilic molecules are utilized to visualize and track lipid domains and to study the localization and dynamics of membrane proteins. nih.gov The nonyl chain of l-Threitol, 2-O-nonyl- would likely position it within the hydrophobic core of the membrane, while the threitol headgroup would reside at the lipid-water interface. This positioning could be used to probe specific regions of the membrane.

Key Research Questions for l-Threitol, 2-O-nonyl- as a Membrane Probe:

Research QuestionPotential Experimental ApproachData to be Collected
How does l-Threitol, 2-O-nonyl- affect membrane fluidity and phase behavior?Differential Scanning Calorimetry (DSC), Fluorescence AnisotropyPhase transition temperatures, membrane fluidity parameters
Can fluorescently-tagged l-Threitol, 2-O-nonyl- be used to visualize specific lipid domains?Fluorescence Microscopy, Confocal MicroscopyCo-localization with known lipid raft markers (e.g., cholera toxin B subunit)
Does l-Threitol, 2-O-nonyl- influence the function of integral or peripheral membrane proteins?In vitro activity assays of reconstituted membrane proteinsChanges in enzyme kinetics or channel activity

The interactions between lipids and proteins are crucial for numerous cellular processes. nih.govnih.gov The introduction of l-Threitol, 2-O-nonyl- into a model membrane system could modulate these interactions, providing insights into the role of specific lipid structures in protein function. For example, its presence might alter the conformational state of a membrane protein or its propensity to oligomerize.

Use in Biocatalysis and Enzyme Immobilization Research

Enzyme immobilization is a key technology in industrial biocatalysis, enhancing enzyme stability, reusability, and process efficiency. mdpi.commdpi.com The functional groups of l-Threitol, 2-O-nonyl- could potentially be exploited for the non-covalent immobilization of enzymes, particularly lipases, which are active at lipid-water interfaces.

Materials functionalized with l-Threitol, 2-O-nonyl- could serve as supports for enzyme adsorption. The hydrophobic nonyl chain could interact with hydrophobic patches on the surface of enzymes, while the hydrophilic threitol headgroup could provide a stabilizing microenvironment. This type of immobilization can sometimes lead to hyperactivation of lipases, a phenomenon known as interfacial activation.

Potential Immobilization Strategies Involving l-Threitol, 2-O-nonyl- Derivatives:

Support MaterialFunctionalization MethodTarget Enzymes
Silica GelCovalent attachment of l-Threitol, 2-O-nonyl- derivativesLipases, Esterases
Polymeric ResinsCopolymerization with monomers containing l-Threitol, 2-O-nonyl- moietiesVarious industrial enzymes
Magnetic NanoparticlesSurface coating with l-Threitol, 2-O-nonyl- functionalized polymersEnzymes for biotransformations

Research in this area would involve synthesizing appropriate derivatives of l-Threitol, 2-O-nonyl- and characterizing the resulting immobilized enzyme systems in terms of loading efficiency, activity, stability, and reusability. nih.gov

Potential in the Development of Novel Biosurfactants for Research and Industrial Processes (non-food/drug)

Biosurfactants are surface-active compounds produced by microorganisms that offer environmentally friendly alternatives to synthetic surfactants. mdpi.com Glycolipids are a major class of biosurfactants, and l-Threitol, 2-O-nonyl- shares structural similarities with some of these molecules, such as mannosylerythritol lipids (MELs). nih.govnih.govmdpi.com

The ability of a surfactant to lower surface and interfacial tension is a key performance metric. The amphiphilic structure of l-Threitol, 2-O-nonyl- suggests it could exhibit surface-active properties. Its potential as a biosurfactant would depend on its critical micelle concentration (CMC) and its effectiveness in reducing surface tension.

Hypothetical Properties of l-Threitol, 2-O-nonyl- as a Biosurfactant:

PropertyPredicted CharacteristicRationale
Surface Tension ReductionModerateThe C9 alkyl chain is relatively short compared to many microbial biosurfactants.
Critical Micelle Concentration (CMC)Relatively highShorter hydrophobic chains generally lead to higher CMCs.
Emulsification ActivityEffective for non-polar oilsThe balance of the hydrophilic threitol head and hydrophobic tail would facilitate the formation of oil-in-water emulsions.

Potential non-food and non-drug industrial applications could include its use in bioremediation to enhance the bioavailability of hydrophobic pollutants, in microbial enhanced oil recovery, or as a component in cleaning formulations.

Applications in Controlled Release Systems for Research Agents

The self-assembly properties of amphiphilic molecules like l-Threitol, 2-O-nonyl- into micelles or vesicles could be harnessed for the development of controlled release systems for hydrophobic research agents. These agents could be encapsulated within the hydrophobic core of the self-assembled structures, increasing their solubility in aqueous media and allowing for their gradual release.

The stability and release kinetics of such systems would depend on the specific structure of the amphiphile and the environmental conditions. The threitol headgroup might offer opportunities for further modification to introduce targeting moieties or to tune the release properties.

Utilization in Analytical Chemistry as a Standard or Derivatization Reagent

In analytical chemistry, standards are crucial for the accurate quantification of analytes. If l-Threitol, 2-O-nonyl- were to be identified as a component in a complex mixture (e.g., a microbial extract), a pure, synthesized version would be required as an analytical standard for methods like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

Furthermore, the hydroxyl groups of the threitol moiety could be targeted for derivatization. nih.gov Derivatization is often employed to improve the analytical properties of a molecule, such as its volatility for GC analysis or its ionization efficiency for MS detection. For example, silylation of the hydroxyl groups would increase the volatility and thermal stability of l-Threitol, 2-O-nonyl-.

Potential Derivatization Reactions for l-Threitol, 2-O-nonyl-:

Derivatization ReagentTarget Functional GroupPurpose
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl groupsIncrease volatility for GC analysis
Acetic AnhydrideHydroxyl groupsAcetylation to improve chromatographic behavior
Fluorescent Tagging ReagentsHydroxyl groupsEnable sensitive detection by fluorescence spectroscopy

Biodegradation and Environmental Fate of L Threitol, 2 O Nonyl in Non Human Systems

Microbial Degradation Pathways and Microorganism Identification

Information regarding the microbial degradation pathways of l-Threitol (B130527), 2-O-nonyl- and the specific microorganisms capable of its catabolism is not available in the current scientific literature. Research has been conducted on structurally related compounds, such as nonylphenols, which are known to be degraded by various bacteria and fungi. For instance, bacteria from the genera Sphingomonas, Pseudomonas, and Bacillus, as well as fungi like Candida, Phanerochaete, and Fusarium, have been identified as capable of degrading nonylphenol. researchgate.net The degradation of these related compounds often involves processes like aromatic ring hydroxylation and alkyl chain oxidation. researchgate.net However, due to the distinct chemical structure of l-Threitol, 2-O-nonyl-, these pathways cannot be directly extrapolated. Without dedicated research, the microorganisms and metabolic routes involved in the breakdown of l-Threitol, 2-O-nonyl- remain unknown.

Enzymatic Hydrolysis and Oxidation in Environmental Models

There is currently no published research on the enzymatic hydrolysis and oxidation of l-Threitol, 2-O-nonyl- in environmental models. Understanding the specific enzymes, such as hydrolases and oxidases, that could potentially break down this molecule is crucial for predicting its environmental behavior. Studies on other organic compounds have shown that both intracellular and extracellular enzymes can play a significant role in their degradation. researchgate.net However, in the absence of specific studies on l-Threitol, 2-O-nonyl-, the enzymatic processes contributing to its transformation in the environment have not been characterized.

Persistence and Transformation in Aqueous and Soil Environments

Data on the persistence and transformation of l-Threitol, 2-O-nonyl- in aqueous and soil environments is not available. Key environmental fate parameters, such as the half-life of the compound in different environmental compartments, its potential for bioaccumulation, and the identity of its transformation products, have not been determined. The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term ecological impact. nih.gov Without empirical data, the environmental residence time and ultimate fate of l-Threitol, 2-O-nonyl- cannot be ascertained.

Ecotoxicological Implications in Non-Target Organisms (excluding human health)

No studies were found that investigate the ecotoxicological implications of l-Threitol, 2-O-nonyl- in non-target organisms. The potential for adverse effects on aquatic life, soil organisms, and other wildlife has not been evaluated. Ecotoxicological assessments are vital for understanding the potential risks a chemical may pose to ecosystem health. nih.gov Such studies typically examine endpoints like mortality, growth inhibition, and reproductive effects in representative species. The absence of this information for l-Threitol, 2-O-nonyl- means its environmental risk profile is completely unknown.

Future Research Directions and Emerging Paradigms for L Threitol, 2 O Nonyl

Exploration of Undiscovered Biosynthetic Pathways and Natural Sources

The origins of l-Threitol (B130527), 2-O-nonyl- in nature are beginning to be uncovered, pointing towards intriguing biosynthetic questions. It has been identified as a constituent of the resin from the plant Canarium schweinfurthii. boku.ac.at Additionally, a related compound, Threitol, 2-O-decyl-, has been detected in archaeal extracts, suggesting that microorganisms, particularly extremophiles, may be a source of similar long-chain polyol ethers. nih.gov

Future research should focus on elucidating the specific enzymatic pathways responsible for the synthesis of l-Threitol, 2-O-nonyl- in these organisms. This would involve a combination of genomic, transcriptomic, and metabolomic analyses to identify the genes and enzymes involved in the etherification of l-threitol with a nonyl group. Understanding these pathways could enable the development of biotechnological production methods for this and related compounds.

Table 1: Known and Potential Natural Sources of l-Threitol, 2-O-nonyl- and Related Compounds

CompoundReported Natural SourceOrganism TypePotential for Biosynthetic Pathway Discovery
l-Threitol, 2-O-nonyl-Resin of Canarium schweinfurthii boku.ac.atPlantHigh
Threitol, 2-O-decyl-Archaeal Crude Extracts nih.govMicroorganism (Archaea)High

Rational Design of Next-Generation Threitol-Based Scaffolds for Targeted Research Applications

The structure of l-threitol provides a versatile scaffold for chemical modification. rsc.orgmdpi.com The rational design of next-generation threitol-based scaffolds, incorporating the 2-O-nonyl- moiety, could lead to novel molecules with tailored properties for various research applications. The long alkyl chain introduces lipophilicity, which can be strategically utilized in the design of molecules intended to interact with biological membranes or hydrophobic protein pockets.

Key to this approach is the use of computational modeling to predict how modifications to the threitol backbone or the nonyl chain will affect the molecule's three-dimensional structure and its interactions with specific targets. nih.gov This allows for a more focused and efficient synthetic effort, moving away from traditional, broad-based screening. The principles of rational design, which emphasize a deep understanding of the molecular interactions at play, will be crucial in developing these new chemical tools. rsc.org

Integration with Advanced High-Throughput Screening Methodologies (non-human endpoints)

To explore the potential biological activities of l-Threitol, 2-O-nonyl- and its derivatives, integration with advanced high-throughput screening (HTS) methodologies is essential. researchgate.net These automated platforms allow for the rapid screening of large numbers of compounds against a variety of biological targets. nih.gov For a compound like l-Threitol, 2-O-nonyl-, HTS assays could be designed to investigate its effects on non-human endpoints such as microbial growth, enzymatic activity, or cell signaling pathways in model organisms.

Quantitative high-throughput screening (qHTS) would be particularly valuable, as it provides concentration-response data, offering a more detailed understanding of a compound's potency and efficacy. researchgate.net The development of specific cell-based or biochemical assays tailored to the unique properties of polyol ethers will be a critical step in this process.

Development of Novel Analytical Probes based on l-Threitol, 2-O-nonyl-

The unique structure of l-Threitol, 2-O-nonyl- makes it an attractive candidate for the development of novel analytical probes. By attaching fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to the threitol backbone, researchers could create tools for visualizing and quantifying biological processes. For example, a fluorescently labeled version of l-Threitol, 2-O-nonyl- could be used to study its uptake and distribution within cells or its interaction with specific cellular components.

The design of such probes would require careful consideration of how the attached reporter group might affect the parent molecule's properties and biological activity. Synthetic strategies that allow for precise control over the point of attachment will be crucial for creating effective and reliable analytical tools.

Theoretical Advancements in Predicting the Behavior of Polyol Ethers

The physicochemical properties of polyol ethers, such as l-Threitol, 2-O-nonyl-, are influenced by factors like the length of the alkyl chain and the stereochemistry of the polyol backbone. thescipub.com Theoretical and computational chemistry can play a significant role in predicting the behavior of these molecules. researchgate.net

Future research in this area should focus on developing more accurate computational models to predict properties such as solubility, conformational preferences, and interactions with other molecules. Molecular dynamics simulations, for instance, can provide insights into the dynamic behavior of polyol ethers in different environments. dntb.gov.ua These theoretical advancements will not only aid in the rational design of new threitol-based scaffolds but also provide a deeper fundamental understanding of this class of compounds.

Table 2: Key Research Areas and Methodologies for l-Threitol, 2-O-nonyl-

Research AreaKey MethodologiesPotential Outcomes
Biosynthetic PathwaysGenomics, Transcriptomics, MetabolomicsIdentification of enzymes and genes for biotechnological production.
Rational Scaffold DesignComputational Modeling, Organic SynthesisNovel molecules with tailored properties for research applications. rsc.orgnih.gov
High-Throughput ScreeningqHTS, Cell-based Assays, Biochemical AssaysDiscovery of novel biological activities. researchgate.net
Analytical Probe DevelopmentOrganic Synthesis, Fluorescence SpectroscopyTools for visualizing and quantifying biological processes.
Theoretical PredictionMolecular Dynamics Simulations, Quantum ChemistryAccurate prediction of physicochemical properties and molecular behavior. researchgate.netdntb.gov.ua

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-O-nonyl-l-threitol, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves regioselective alkylation of l-threitol. A common strategy uses protecting groups (e.g., benzylidene or benzyl ethers) to shield specific hydroxyl groups. For example, benzylidene protection (as in 2,3-O-benzylidene derivatives ) isolates the target hydroxyl for alkylation. Subsequent deprotection yields 2-O-nonyl-l-threitol. Methanesulfonate intermediates (e.g., l-threitol bismethanesulfonate ) can also facilitate nucleophilic substitution with nonyl groups. Key steps include:

  • Protection of hydroxyl groups (e.g., benzylation, benzylidene acetal formation).
  • Alkylation using nonyl halides or tosylates under basic conditions.
  • Deprotection via catalytic hydrogenation or acid hydrolysis.
    • Analytical Validation : Monitor reaction progress using TLC or HPLC. Confirm regiochemistry via 1H^{1}\text{H}-NMR (e.g., characteristic shifts for alkylated oxygen) and mass spectrometry .

Q. How is the structural configuration of 2-O-nonyl-l-threitol confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For l-threitol derivatives, single-crystal diffraction (as applied to l-threitol in ) resolves the spatial arrangement of hydroxyl and alkyl groups. Alternative methods include:

  • NMR Spectroscopy : Compare 13C^{13}\text{C} and 1H^{1}\text{H} shifts with l-threitol standards to identify substitution patterns.
  • Polarimetry : Measure optical rotation to verify retention of chirality.
  • Vibrational Spectroscopy (IR) : Detect O–H and C–O stretching frequencies to confirm ester/ether bond formation.

Q. What metabolic pathways involve l-threitol derivatives, and how can their enzymatic processing be studied?

  • Methodological Answer : l-Threitol and its derivatives are substrates in microbial catabolism. For example, Mycobacterium smegmatis utilizes l-threitol via dehydrogenases that convert it to erythrulose . To study 2-O-nonyl-l-threitol metabolism:

  • Enzyme Assays : Incubate the compound with cell lysates or purified enzymes (e.g., dehydrogenases) and monitor NAD(P)H oxidation spectrophotometrically.
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled 2-O-nonyl-l-threitol to trace metabolic products via LC-MS.
  • Gene Knockout Models : Compare metabolic activity in wild-type vs. mutant strains lacking candidate enzymes.

Advanced Research Questions

Q. How can regioselective challenges in alkylating l-threitol be addressed to improve 2-O-nonyl derivative yields?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Protecting Group Tuning : Use bulkier groups (e.g., trityl) to block non-target hydroxyls more effectively than benzyl .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the desired hydroxyl.
  • Catalytic Methods : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency.
    • Data Contradiction Analysis : If unexpected products form, use 2D NMR (e.g., HSQC, COSY) to identify misalkylation sites. Compare with computational models (DFT) predicting reactivity .

Q. What experimental approaches resolve discrepancies in spectroscopic data for 2-O-nonyl-l-threitol analogs?

  • Methodological Answer : Contradictions in NMR or MS data often arise from impurities or dynamic conformational changes. Solutions include:

  • High-Resolution MS : Confirm molecular formula accuracy.
  • Variable-Temperature NMR : Identify temperature-dependent peak splitting caused by rotamers.
  • Comparative Analysis : Cross-validate with analogs (e.g., 1,4-di-O-benzyl-l-threitol ) to isolate spectral artifacts.
    • Iterative Refinement : Re-synthesize the compound under strictly anhydrous/inert conditions to exclude side reactions .

Q. How can the stereochemical outcome of 2-O-nonyl-l-threitol synthesis be controlled to avoid racemization?

  • Methodological Answer : Racemization risks arise during acidic/basic steps. Mitigation strategies:

  • Low-Temperature Reactions : Perform alkylations at 0–5°C to minimize base-induced epimerization.
  • Enzymatic Catalysis : Use lipases or esterases with stereoselective activity for protection/deprotection.
  • Chiral Chromatography : Purify intermediates using HPLC with chiral stationary phases to isolate desired enantiomers .

Q. What in vitro assays are suitable for evaluating the biological activity of 2-O-nonyl-l-threitol?

  • Methodological Answer : Design assays based on hypothesized targets (e.g., antimicrobial or enzyme inhibition):

  • Antiviral Activity : Test against HIV proteases using fluorescence-based substrate cleavage assays .
  • Membrane Interaction Studies : Use liposome models to assess disruption via calcein leakage assays.
  • Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK293) to quantify IC50_{50} values.
    • Positive Controls : Compare with known l-threitol derivatives (e.g., 1,4-di-O-benzyl-l-threitol) to benchmark activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.